methyl 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a benzoate ester group and an isothiochromene moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate typically involves the condensation of 1-oxo-1H-isothiochromene-3-carboxylic acid with methyl 4-aminobenzoate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate can be compared with other similar compounds, such as:
Methyl 1-oxo-1H-isothiochromene-3-carboxylate: Shares the isothiochromene core but lacks the amido and benzoate groups, resulting in different chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: Similar in structure due to the presence of a heterocyclic ring, but differ in the type of heteroatoms and functional groups, leading to distinct pharmacological properties.
The uniqueness of methyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H13NO4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20) |
InChI Key |
DMEFPNZLKQLZOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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